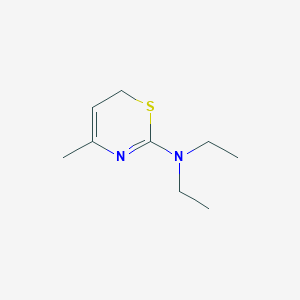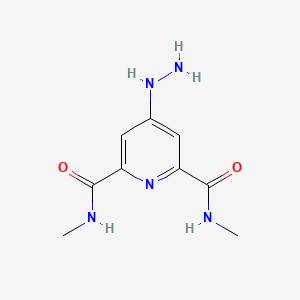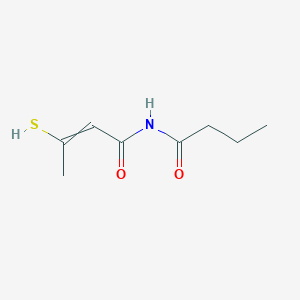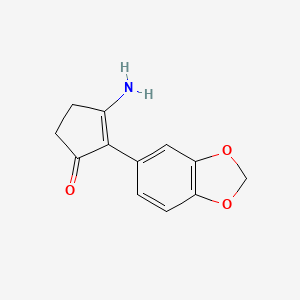![molecular formula C13H12O2 B14395769 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-93-5](/img/structure/B14395769.png)
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its rigid and conformationally defined structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One notable approach involves the use of a gold-catalyzed cascade reaction, which allows for the efficient construction of the oxabicyclo[3.2.1]octane ring system . This method employs a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of an Au(I) catalyst, resulting in the formation of the desired bicyclic structure through a sequence of cyclization and semi-pinacol rearrangements .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and ZnBr2, which promote tandem C–H oxidation and oxa-[3,3] Cope rearrangement . Additionally, the use of protecting groups like trimethylsilyl ethers can influence the diastereoselectivity of the reactions .
Major Products: The major products formed from the reactions of this compound include spirocyclic dihydrofurans, alkynes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. In chemistry, it serves as a valuable starting material for the synthesis of polyoxygenated fragments found in natural products . In biology, it is used in the study of enzyme-mediated biooxidations, such as the Baeyer–Villiger biooxidation, which converts the compound into chiral lactones with high enantioselectivity . In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, in the Baeyer–Villiger biooxidation, the compound undergoes enzymatic oxidation to form chiral lactones, which are intermediates in the synthesis of bioactive compounds . The rigid bicyclic structure of the compound allows for precise control over the stereochemistry of the reactions, leading to high regio- and enantioselectivity .
Comparison with Similar Compounds
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . While these compounds share a similar bicyclic framework, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Similar Compounds
- 8-Azabicyclo[3.2.1]octane
- 8-Oxabicyclo[3.2.1]octane
- 2,6-Dioxabicyclo[3.2.1]octane
Properties
CAS No. |
89858-93-5 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C13H12O2/c14-10-6-11-8-12(13(7-10)15-11)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2 |
InChI Key |
BZHLVALCHWUVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C(O2)CC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


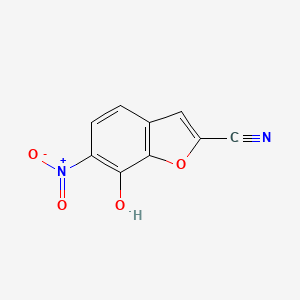
silane](/img/structure/B14395717.png)
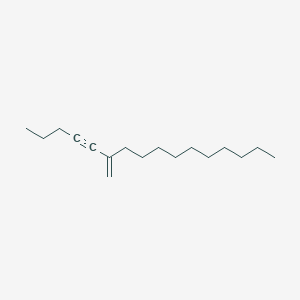
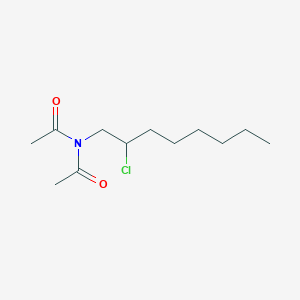

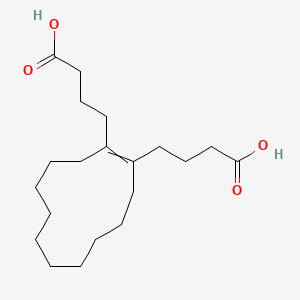
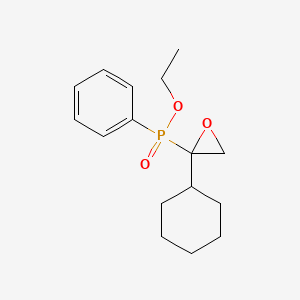

![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
